2-Bromo-1-(methoxymethoxy)-3-methylbenzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

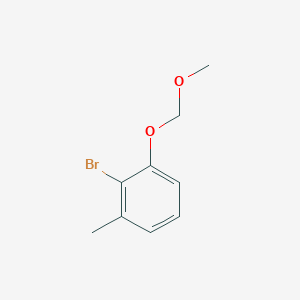

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H11BrO2 |

|---|---|

Molekulargewicht |

231.09 g/mol |

IUPAC-Name |

2-bromo-1-(methoxymethoxy)-3-methylbenzene |

InChI |

InChI=1S/C9H11BrO2/c1-7-4-3-5-8(9(7)10)12-6-11-2/h3-5H,6H2,1-2H3 |

InChI-Schlüssel |

JGYLZHXKSQNMJK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)OCOC)Br |

Herkunft des Produkts |

United States |

Contextualizing Functionalized Halogenated Aromatics in Fine Chemical Synthesis

Functionalized halogenated aromatic compounds are foundational pillars in the synthesis of fine chemicals, particularly within the pharmaceutical and materials science sectors. numberanalytics.comresearchgate.net The presence of a halogen atom, such as bromine, on an aromatic ring provides a reactive "handle" for a wide array of chemical transformations. These compounds are especially valued as precursors in transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. Such reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks from simpler precursors. organic-chemistry.org

The utility of halogenated aromatics is directly linked to the nature of the halogen. Aryl bromides, like 2-Bromo-1-(methoxymethoxy)-3-methylbenzene, offer a desirable balance of reactivity and stability, making them more reactive than aryl chlorides but typically more stable and cost-effective than aryl iodides. This balanced reactivity profile allows for controlled, high-yielding coupling reactions under relatively mild conditions. The ability to selectively introduce functional groups at specific positions on an aromatic ring through halogenation is a powerful tool for chemists, allowing for the targeted synthesis of molecules with precise electronic and steric properties. researchgate.netnih.gov

Table 1: Applications of Halogenated Aromatic Compounds

| Class of Halogenated Aromatic | Common Applications in Synthesis |

|---|---|

| Aryl Chlorides | Precursors in high-temperature or highly active catalyst coupling reactions. |

| Aryl Bromides | Versatile substrates for a broad range of cross-coupling reactions (e.g., Suzuki, Heck). |

The Significance of Methyl and Protected Phenolic Moieties in Aromatic Systems

The substitution pattern on an aromatic ring profoundly influences its chemical behavior. In 2-Bromo-1-(methoxymethoxy)-3-methylbenzene, the methyl and protected phenolic groups play distinct and significant roles.

The methyl group, an electron-donating group, influences the electronic properties of the benzene (B151609) ring through an inductive effect. This can affect the reactivity of the ring in electrophilic aromatic substitution reactions and modulate the reactivity of the adjacent bromine atom in cross-coupling reactions. Furthermore, the steric bulk of the methyl group can direct the regioselectivity of certain reactions, influencing the orientation of incoming reagents. ontosight.ai

Phenols, which are aromatic compounds containing a hydroxyl group directly attached to the ring, are crucial intermediates in organic synthesis and are found in many pharmaceuticals. ontosight.ainumberanalytics.com The phenolic hydroxyl group is acidic and can be highly reactive under various conditions. wikipedia.org This reactivity, while useful, can also interfere with desired chemical transformations elsewhere in the molecule. To prevent unwanted side reactions, the hydroxyl group is often "protected" by converting it into a less reactive functional group. total-synthesis.comchemistrytalk.org This protection strategy is a cornerstone of multistep synthesis, allowing chemists to carry out reactions on other parts of the molecule without affecting the sensitive hydroxyl group.

The Strategic Role of the Methoxymethoxy Mom Protecting Group

The methoxymethoxy (MOM) group is a widely used protecting group for alcohols and phenols in organic synthesis. chemistrytalk.orgadichemistry.com It forms a methoxymethyl ether, which is an acetal (B89532). total-synthesis.com This acetal functionality is stable under a wide range of reaction conditions, particularly those involving nucleophiles, bases, and many oxidizing and reducing agents. total-synthesis.comadichemistry.com This stability makes the MOM group particularly valuable in complex synthetic sequences where other protecting groups might fail.

The introduction of the MOM group (protection) is typically achieved by reacting the alcohol or phenol (B47542) with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org Alternative methods using dimethoxymethane (B151124) are also employed. adichemistry.com

Crucially, the MOM group can be selectively removed (deprotection) under acidic conditions, which cleave the acetal linkage to regenerate the original hydroxyl group. total-synthesis.comadichemistry.com This is often accomplished using dilute acids such as hydrochloric acid in an alcohol solvent or Lewis acids. adichemistry.comwikipedia.org The ability to easily introduce and remove the MOM group under specific and mild conditions allows for the strategic unmasking of the hydroxyl group at the desired stage of a synthesis.

Table 2: Characteristics of the Methoxymethoxy (MOM) Protecting Group

| Feature | Description |

|---|---|

| Protection Reagents | Chloromethyl methyl ether (MOMCl) with a base (e.g., DIPEA); Dimethoxymethane with an acid catalyst. adichemistry.com |

| Stability | Stable to strong bases, nucleophiles, hydrides, organometallics, and catalytic hydrogenation. Stable between pH 4 and 12. adichemistry.com |

| Deprotection Conditions | Acidic hydrolysis (e.g., HCl in methanol (B129727) or THF/water); Lewis acids. total-synthesis.comadichemistry.com |

| Function | Temporarily masks the reactivity of hydroxyl groups to prevent unwanted side reactions during synthesis. total-synthesis.com |

Theoretical and Computational Studies on 2 Bromo 1 Methoxymethoxy 3 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Bonding

For 2-Bromo-1-(methoxymethoxy)-3-methylbenzene, these calculations would reveal how the electronegative bromine and oxygen atoms influence the electron distribution within the benzene (B151609) ring. Key outputs include molecular orbital shapes and energies, electrostatic potential maps, and atomic charges, which together paint a detailed picture of the molecule's electronic landscape. A study on a similar compound, 4-bromo-3-(methoxymethoxy) benzoic acid, utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to determine its optimized structure and molecular parameters researchgate.net.

Conformational Analysis and Energetics of the MOM Ether Moiety

The methoxymethyl (MOM) ether group is conformationally flexible due to rotation around the C-O single bonds. Conformational analysis is a computational study of the different spatial arrangements (conformers) of a molecule and their relative energies. By systematically rotating the bonds within the MOM ether moiety of this compound and calculating the energy of each resulting geometry, a potential energy surface can be generated.

This analysis identifies the most stable conformer(s) (global and local minima) and the energy barriers for rotation between them. Such information is crucial for understanding the molecule's shape and how it might interact with other molecules, such as reagents or biological receptors. The methoxymethyl group is a widely used protecting group in organic synthesis, and understanding its conformational preferences is important for predicting its behavior wikipedia.org.

Table 1: Illustrative Relative Energies of Hypothetical Conformers (Note: This data is hypothetical and for illustrative purposes only, as specific studies on this compound are not available.)

| Conformer | Dihedral Angle (°C-O-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Staggered) | 180 | 0.00 (Global Minimum) |

| B (Gauche) | 60 | 1.25 |

| C (Eclipsed) | 0 | 4.50 (Transition State) |

Density Functional Theory (DFT) for Reaction Mechanism Prediction

Density Functional Theory (DFT) has become a standard tool in computational chemistry for predicting the mechanisms of chemical reactions. chemrxiv.org It offers a good balance between accuracy and computational cost, making it suitable for studying complex reaction pathways. For this compound, DFT could be used to explore various potential reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions involving the C-Br bond.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict various spectroscopic properties of a molecule with a reasonable degree of accuracy. After optimizing the molecule's geometry, further calculations can determine its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus.

These predicted spectra are invaluable for several reasons. They can aid in the interpretation of experimental spectra, help confirm the structure of a newly synthesized compound, and assist in assigning specific signals to particular atoms within the molecule. A DFT study on a related bromo-methoxymethoxy compound successfully performed a vibrational assessment and compared calculated parameters with experimental results researchgate.net.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This data is hypothetical and for illustrative purposes only.)

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (Ar-H) | 7.15 ppm | 7.10 ppm |

| ¹³C NMR (C-Br) | 115.2 ppm | 114.8 ppm |

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation would typically place one or more molecules of the compound in a "box" filled with a chosen solvent (e.g., water, methanol). The simulation then calculates the forces between all atoms and uses Newton's laws of motion to simulate their movements.

MD simulations are particularly useful for understanding solvent effects. chemrxiv.org They can reveal how solvent molecules arrange themselves around the solute (the solvation shell), the dynamics of this arrangement, and how the solvent influences the solute's conformation and reactivity. This provides a more realistic picture of the molecule's behavior in solution compared to calculations performed in a vacuum.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity of molecules by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comtaylorandfrancis.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which it is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, FMO analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests the molecule is more reactive. The locations of the HOMO and LUMO on the molecule indicate the likely sites for nucleophilic and electrophilic attack, respectively. This analysis provides crucial insights for predicting how the molecule will behave in chemical reactions. numberanalytics.com

Academic Research Applications and Utility

Synthetic Building Block for Diverse Molecular Architectures

As a functionalized aromatic compound, 2-Bromo-1-(methoxymethoxy)-3-methylbenzene serves as a key starting material for the construction of more elaborate molecular structures. The bromine atom provides a reactive handle for cross-coupling reactions or lithiation, while the MOM group offers a stable yet readily removable protection for the phenolic hydroxyl group.

Precursor to Aryl-Substituted Natural Product Analogs

The synthesis of natural products and their analogs is crucial for drug discovery and biological studies. Many marine organisms, particularly algae, produce a variety of bromophenols that exhibit significant biological activities, including antioxidant, antimicrobial, and enzyme inhibition properties. nih.govnih.govresearchgate.net The structural core of this compound is analogous to the substituted phenols found in nature.

The MOM-protected phenol (B47542) is a common motif in the synthesis of complex natural products. This protecting group is stable under a variety of reaction conditions, including those involving organometallic reagents, yet can be cleaved under acidic conditions to reveal the free hydroxyl group. In the context of a molecule like cacalol, a sesquiterpene with a substituted aromatic ring, a MOM-protected bromophenol serves as an excellent starting point. The bromo-substituent allows for the introduction of carbon-based fragments through powerful C-C bond-forming reactions like Suzuki, Stille, or Negishi couplings, which are fundamental in building the complex carbon skeletons of natural products. The synthesis of biologically active brominated phenols with lactamomethyl moieties, which are analogues of natural marine compounds, further illustrates the utility of such building blocks. researchgate.net

Intermediate for the Synthesis of Complex Organic Frameworks

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly ordered, porous materials with extensive applications in gas storage, separation, and catalysis. The construction of these frameworks relies on the use of well-defined molecular building blocks, often referred to as ligands or linkers.

This compound is a suitable precursor for the synthesis of more complex organic ligands. The bromine atom can be readily converted into other functional groups, such as a boronic acid, an aldehyde, or an alkyne, through established chemical transformations. These functionalized derivatives can then be used as the organic linkers in the synthesis of MOFs. For instance, a "one-pot" strategy has been developed to construct new MOFs with complicated ligands from simple precursors, highlighting the potential for using functionalized aryl compounds in the generation of these advanced materials. nih.gov The carbonyl-Heck cross-coupling reaction of aryl halides and aldehydes, catalyzed by a MOF, is another example of how aryl halides are integral to the chemistry of these frameworks. bohrium.com

Development of New Synthetic Methodologies

The creation of new chemical reactions and the improvement of existing ones are central to the advancement of organic synthesis. The unique combination of functional groups in this compound makes it an excellent substrate for these endeavors.

Substrate for Exploring Novel Catalytic Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds. The development of new catalysts and reaction conditions often involves screening a wide range of substrates to establish the scope and limitations of the new methodology. Aryl bromides are a common class of substrates used in these studies due to their reactivity and commercial availability. nih.gov

This compound, with its specific substitution pattern, can be used to probe the steric and electronic effects of a new catalytic system. For example, in the development of a multimetallic catalyst system for the cross-Ullman reaction of aryl bromides with aryl triflates, the use of a variety of substituted aryl bromides is crucial to demonstrate the generality of the method. nih.gov The presence of the MOM ether and the methyl group allows researchers to assess the catalyst's tolerance to these functional groups and its sensitivity to the electronic environment of the C-Br bond.

Model Compound for Mechanistic Organic Chemistry Investigations

A deep understanding of how a chemical reaction proceeds is essential for its optimization and broader application. Mechanistic studies often employ model compounds with specific structural features to elucidate the individual steps of a reaction pathway. Substituted aryl halides are frequently used to investigate the mechanisms of important transformations. nih.gov

For instance, in the study of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides, the electronic nature of the aryl halide can influence the efficiency of the oxidative addition step. rsc.org The electron-donating methyl and methoxymethoxy groups in this compound would make it an interesting substrate to compare with electron-deficient aryl bromides in such a study. Similarly, in mechanistic studies of copper-catalyzed α-arylation of nitroalkanes, the tolerance of various functional groups on the aryl bromide, including ethers, is a key aspect of the investigation. researchgate.net

Contribution to Chemical Biology Research (in terms of scaffold synthesis)

Chemical biology aims to understand and manipulate biological systems using chemical tools. The synthesis of novel molecules with potential biological activity is a cornerstone of this field. This compound serves as a valuable scaffold for the creation of libraries of compounds for biological screening.

By leveraging the reactivity of the bromine atom, a wide array of substituents can be introduced onto the aromatic ring. This allows for the systematic modification of the molecule's structure, which is a key strategy in structure-activity relationship (SAR) studies. The synthesis of bioactive scaffolds through mechanism-guided development of catalytic reactions is a powerful approach in this area. umich.edu Natural bromophenols and their derivatives, synthesized from precursors like this compound, have shown promising activity as enzyme inhibitors, which is relevant for the treatment of diseases like Alzheimer's. nih.gov The creation of diverse libraries of such compounds is essential for the discovery of new therapeutic agents and chemical probes to explore biological processes.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 38197-43-2 | sigmaaldrich.comachemblock.comchemicalbook.com |

| Molecular Formula | C8H9BrO | achemblock.com |

| Molecular Weight | 201.06 g/mol | achemblock.com |

| IUPAC Name | This compound | N/A |

Application in Materials Science for Functionalized Aromatic Systems

The utility of this compound in materials science can be inferred from the known reactivity of its functional groups. The bromo group serves as a key functional handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Hiyama couplings. These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon bonds. The methoxymethyl (MOM) ether acts as a stable protecting group for the phenolic hydroxyl group, which can be selectively removed under specific conditions to allow for further functionalization.

Derivatives of this compound could potentially be employed in the development of several classes of advanced materials:

Chiral Ligands and Catalysts: By undergoing coupling reactions, derivatives of this compound could be used to synthesize novel chiral ligands. Similar to how brominated BINOL is a precursor for more complex chiral structures used in asymmetric catalysis, this brominated cresol (B1669610) derivative could be a starting point for new catalysts with applications in stereoselective synthesis. researchgate.netnih.gov The synthesis of such ligands often involves the strategic functionalization of an aromatic backbone, a role for which this compound is well-suited.

Functional Polymers: The bifunctional nature of this compound (a reactive bromo group and a latent hydroxyl group) makes it a candidate for the synthesis of functional polymers. researchgate.net Through polymerization reactions involving the bromo group, followed by deprotection and modification of the hydroxyl group, polymers with specific functionalities could be created. These materials might find use in organic electronics, sensors, or as separation membranes.

Schiff Base Complexes: The precursor, 2-bromo-3-methylphenol (B1266947), can be used to synthesize Schiff base ligands. researchgate.netasianpubs.orgasianpubs.org These ligands are known to form stable complexes with various metal ions, and these complexes can exhibit interesting magnetic, optical, or catalytic properties. The methoxymethyl-protected version allows for controlled reaction sequences in the synthesis of more elaborate Schiff base-containing materials.

The table below outlines the potential synthetic transformations of this compound and the corresponding potential applications in materials science.

| Synthetic Transformation | Reactant/Catalyst | Resulting Structure | Potential Application in Materials Science |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl derivative | Building block for liquid crystals, organic light-emitting diodes (OLEDs) |

| Stille Coupling | Organostannane, Pd catalyst | Aryl-substituted derivative | Monomer for conductive polymers |

| Hiyama Coupling | Organosilane, Pd catalyst | Functionalized aromatic ring | Intermediate for pharmaceutical and materials synthesis mdpi.com |

| Deprotection (MOM group removal) | Acidic conditions | 2-Bromo-3-methylphenol | Precursor for Schiff base ligands and metal complexes biosynth.com |

| Polymerization | Cross-coupling polymerization methods | Functional aromatic polymer | Advanced membranes, sensors, electronic materials |

Detailed research into the derivatization of this compound is required to fully realize its potential in materials science. However, based on the established chemistry of similar brominated and protected phenolic compounds, it represents a promising starting material for the creation of novel functionalized aromatic systems.

Future Research Directions and Unresolved Challenges for 2 Bromo 1 Methoxymethoxy 3 Methylbenzene

Development of Green Chemistry Approaches for Synthesis and Transformations

The pursuit of environmentally benign chemical processes remains a paramount challenge in organic synthesis. For 2-bromo-1-(methoxymethoxy)-3-methylbenzene, future research will likely focus on developing greener synthetic routes and subsequent transformations.

Synthesis: Traditional syntheses may involve hazardous reagents and generate significant waste. Future approaches could explore:

Catalytic Aromatic Bromination: Employing methods that use recyclable catalysts and safer brominating agents, such as those utilizing ammonium bromide and an oxidant like Oxone, could provide a more sustainable route to this and related bromoarenes. organic-chemistry.orgresearchgate.net

Greener Protecting Group Strategies: The introduction of the methoxymethyl (MOM) ether protecting group often utilizes reagents like methoxymethyl chloride (MOMCl), which is a known carcinogen. Research into alternative, less toxic reagents such as methoxymethyl acetate (B1210297) with Lewis acid catalysis represents a more sustainable approach. Furthermore, developing catalytic methods for both the protection and chemoselective deprotection of phenolic MOM ethers, for instance using solid-supported catalysts, would significantly enhance the green credentials of syntheses involving this compound. organic-chemistry.org

Transformations: The development of catalytic transformations that minimize waste and energy consumption is crucial. This includes exploring reactions in aqueous media or using biodegradable solvents.

| Green Chemistry Approach | Target | Potential Reagents/Methods |

| Synthesis | Bromination | Ammonium bromide, Oxone, Iodobenzene (catalyst) |

| MOM Protection | Methoxymethyl acetate, Zinc chloride etherate | |

| Transformations | Deprotection | Silica-supported sodium hydrogen sulfate |

| Cross-Coupling | Reactions in aqueous media, biodegradable solvents |

Enantioselective and Diastereoselective Synthesis of Chiral Derivatives

The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. This compound serves as a prochiral substrate for the introduction of new stereocenters.

Future research should focus on:

Catalytic Asymmetric Transformations: The development of catalytic enantioselective reactions that can differentiate between the prochiral faces or positions of the aromatic ring is a significant challenge. This could involve asymmetric cross-coupling reactions or directed functionalization guided by a chiral catalyst.

Chiral Ligand Development: Designing new chiral ligands that can effectively control the stereochemistry of reactions involving this sterically hindered substrate will be essential. For instance, adapting multifunctional Schiff base ligands or tartaric acid-derived diols could enable catalytic asymmetric bromochlorination or dibromination of unsaturated derivatives. acs.orgwisc.edu

Control of Axial Chirality: For biaryl compounds synthesized from this molecule, controlling the axial chirality through enantioselective cross-coupling reactions presents a formidable but important challenge.

Exploration of Unconventional Reaction Pathways

Moving beyond traditional thermal reactions, the exploration of unconventional activation methods can unlock new reactivity and provide more efficient synthetic routes.

Photocatalysis and Electrochemistry: These techniques offer mild conditions for the generation of radical intermediates from aryl bromides. nih.govresearchgate.net Visible-light photocatalysis could be employed for C-C and C-heteroatom bond formation, potentially avoiding the need for high temperatures and stoichiometric reagents. nih.govrsc.orgnih.gov Photoelectrochemical methods could enable cross-coupling reactions at very low potentials, enhancing functional group tolerance. researchgate.net

Flow Chemistry: Performing reactions in continuous flow reactors can improve safety, scalability, and reaction efficiency by providing precise control over reaction parameters. unica.it This is particularly advantageous for reactions involving hazardous intermediates or requiring rapid temperature changes. The combination of flow technology with photocatalysis presents a powerful tool for future syntheses. unica.it

Mechanochemistry: The use of mechanical force to induce chemical reactions could offer a solvent-free alternative for transformations of this compound.

| Unconventional Pathway | Potential Application | Advantages |

| Photocatalysis | C-C and C-N bond formation | Mild conditions, avoids harsh reagents |

| Electrochemistry | Cross-coupling reactions | Low potential, high functional group tolerance |

| Flow Chemistry | Scalable synthesis | Improved safety, precise control, efficient |

| Mechanochemistry | Solid-state reactions | Solvent-free, potential for new reactivity |

Advanced Spectroscopic Characterization Techniques for In Situ Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimization and control. The application of advanced spectroscopic techniques for real-time, in-situ monitoring of reactions involving this compound is a key area for future investigation. mt.com

In-Situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise determination of reaction endpoints and kinetic profiling. mt.comspectroscopyonline.comacs.orgyoutube.com This is particularly valuable for optimizing complex multi-step syntheses or for understanding the behavior of transient species. spectroscopyonline.com

Reaction Calorimetry: Monitoring the heat flow of a reaction in real-time can provide valuable safety and kinetic data, which is essential for safe scale-up.

High-Resolution NMR Spectroscopy: Advanced NMR techniques can be used to elucidate the structure of complex intermediates and products, and to study reaction mechanisms in detail.

Computational Design of Novel Transformations and Derivatives

Computational chemistry offers a powerful tool for predicting reactivity and designing new molecules and reactions, thereby accelerating the pace of research and reducing experimental effort.

Predicting Regioselectivity: For electrophilic aromatic substitution reactions, computational methods like Density Functional Theory (DFT) and semiempirical methods can predict the most likely site of reaction. acs.orgrsc.orgsemanticscholar.orgresearchgate.net This would be invaluable in planning the synthesis of selectively functionalized derivatives of this compound. acs.org

Designing Novel Derivatives: Computational screening can be used to design new derivatives with desired electronic or steric properties for specific applications.

Mechanism Elucidation: DFT calculations can be employed to model reaction pathways and transition states, providing a deeper understanding of reaction mechanisms and helping to rationalize experimental observations.

Integration into Automated Synthesis Platforms

The automation of organic synthesis is revolutionizing the way molecules are made, enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. chemistryworld.commedium.com

High-Throughput Experimentation: Integrating the synthesis and transformations of this compound into automated platforms would allow for the rapid optimization of reaction conditions, such as catalyst, solvent, and temperature.

Library Synthesis: Automated synthesis could be used to generate libraries of derivatives for biological screening or materials science applications, significantly accelerating the discovery process.

Development of Standardized Protocols: The use of automated synthesizers with pre-packed reagent cartridges could lead to the development of standardized, reproducible protocols for the synthesis and functionalization of this and other complex organic molecules. synplechem.com

Q & A

Q. What are the optimized synthetic routes for 2-bromo-1-(methoxymethoxy)-3-methylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a precursor (e.g., 1-(methoxymethoxy)-3-methylbenzene) using electrophilic aromatic substitution (EAS). Key factors include:

- Brominating agents : NBS (N-bromosuccinimide) or Br₂ with Lewis acids (e.g., FeBr₃) .

- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance electrophile generation, while protic solvents may deactivate the catalyst .

- Temperature : Lower temperatures (0–25°C) minimize side reactions like demethylation of the methoxymethoxy group .

Data Table :

| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NBS | DCM | 0 | 72 | |

| Br₂/FeBr₃ | CCl₄ | 25 | 65 |

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxymethoxy group shows distinct signals (δ ~3.3–3.5 ppm for OCH₃ and δ ~5.2 ppm for OCH₂O). Bromine’s deshielding effect shifts aromatic protons upfield .

- X-ray crystallography : SHELX software (e.g., SHELXL) resolves steric effects of substituents on the benzene ring .

- GC-MS : Confirms purity and detects byproducts like dehalogenated species .

Advanced Research Questions

Q. How do electronic effects of the methoxymethoxy and methyl groups influence regioselectivity in further functionalization?

- Methodological Answer :

- Electron-donating groups (methoxymethoxy: –OCH₂OCH₃) activate the ring for electrophilic substitution at the para position relative to the methyl group.

- Steric hindrance : The methyl group at position 3 directs incoming electrophiles to position 4 or 6 .

- Computational validation : DFT studies (e.g., Gaussian) model charge distribution and transition states to predict reactivity .

Q. How can contradictory data on reaction yields in literature be resolved?

- Methodological Answer : Contradictions often arise from:

- Impurity of precursors : Use HPLC to verify precursor purity before synthesis .

- Atmospheric moisture : The methoxymethoxy group is hygroscopic; reactions should be performed under inert gas (N₂/Ar) .

- Analytical calibration : Cross-validate yields using multiple techniques (e.g., NMR integration vs. GC-MS) .

Q. What strategies mitigate decomposition during storage or reactions?

- Methodological Answer :

- Storage : Keep at –20°C in amber vials with desiccants (e.g., silica gel) to prevent hydrolysis of the methoxymethoxy group .

- Stabilizers : Add radical inhibitors (e.g., BHT) during reactions to prevent bromine-mediated radical side reactions .

- Work-up protocols : Use aqueous Na₂S₂O₃ to quench excess bromine and minimize oxidative degradation .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and face shields to avoid skin/eye contact (H314/H315 hazards) .

- Ventilation : Use fume hoods with >100 ft/min airflow to limit inhalation of brominated vapors (H335) .

- Spill management : Neutralize bromine residues with 10% NaHCO₃ before disposal .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodological Answer :

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at the bromine position .

- Protecting group strategy : The methoxymethoxy group can be cleaved under mild acidic conditions (e.g., HCl/MeOH) to reveal a hydroxyl group for further functionalization .

- Case study : Derivatives show antimicrobial activity (MIC ~2 µg/mL against S. aureus) by disrupting cell membrane integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.